Cdk9-IN-29 -

Cdk9-IN-29

Catalog Number: EVT-15273283
CAS Number:
Molecular Formula: C29H33F2N5O4
Molecular Weight: 553.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk9-IN-29 is derived from a series of chemical compounds designed to inhibit CDK9 activity. The compound belongs to the class of small molecule inhibitors, specifically designed to bind to the ATP-binding site of CDK9, thereby blocking its kinase activity. This inhibition is critical in cancer therapy as it can disrupt the transcriptional processes that allow cancer cells to proliferate.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk9-IN-29 typically involves multi-step organic synthesis techniques, which may include:

  1. Starting Materials: The synthesis often begins with readily available precursors that contain functional groups amenable to further modification.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functionalization Reactions: To introduce specific substituents that enhance potency and selectivity for CDK9.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to isolate the desired product.

The exact synthetic route can vary based on the specific modifications made to improve efficacy or reduce toxicity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Cdk9-IN-29 features a scaffold that allows for effective binding within the ATP-binding pocket of CDK9. Key structural characteristics include:

  • Molecular Weight: Typically between 300-500 g/mol, depending on specific substitutions.
  • Functional Groups: Presence of aromatic rings, heterocycles, or other moieties that contribute to binding affinity.
  • 3D Conformation: The spatial arrangement is crucial for interaction with the kinase domain, influencing both potency and selectivity.

The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk9-IN-29 undergoes several chemical reactions during its interaction with CDK9:

  1. Binding Reaction: The primary reaction involves the formation of non-covalent interactions (hydrogen bonds, hydrophobic interactions) with residues in the ATP-binding site.
  2. Inhibition Mechanism: By occupying this site, Cdk9-IN-29 prevents ATP from binding, thus inhibiting phosphorylation events critical for transcriptional regulation.
  3. Metabolic Stability: Understanding how Cdk9-IN-29 is metabolized in biological systems is essential for predicting its pharmacokinetics and potential side effects.
Mechanism of Action

Process and Data

Cdk9-IN-29 inhibits CDK9 by directly competing with ATP for binding at the active site. This process can be broken down into several steps:

  1. Binding Affinity: The compound exhibits high binding affinity (often quantified by IC50 values) for CDK9, indicating its effectiveness in inhibiting kinase activity.
  2. Disruption of Phosphorylation: By preventing ATP binding, Cdk9-IN-29 effectively halts the phosphorylation of substrates like RNA polymerase II, leading to decreased transcriptional activity.
  3. Cell Cycle Impact: Inhibition results in cell cycle arrest and apoptosis in cancer cells, making it a potent therapeutic agent.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk9-IN-29 possesses several notable physical and chemical properties:

  • Solubility: Generally assessed in various solvents; optimal solubility enhances bioavailability.
  • Stability: Thermal and chemical stability are crucial for storage and formulation; stability studies help determine shelf life.
  • LogP Values: These values indicate lipophilicity, affecting absorption and distribution within biological systems.

Analytical methods such as HPLC (High Performance Liquid Chromatography) are often employed to characterize these properties.

Applications

Scientific Uses

Cdk9-IN-29 has significant applications in cancer research and therapy:

  1. Cancer Treatment: As a selective inhibitor of CDK9, it is being investigated for its potential to treat various cancers by disrupting transcriptional regulation.
  2. Research Tool: Used in laboratory settings to study CDK9's role in cellular processes and signaling pathways.
  3. Combination Therapies: Investigated as part of combination regimens with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer types.

The ongoing research into Cdk9-IN-29 highlights its promise as a targeted therapeutic agent in oncology, contributing to more effective treatment strategies against malignancies characterized by dysregulated transcriptional control.

Introduction to CDK9 Biology and Therapeutic Targeting

CDK9 in Transcriptional Regulation: Role of P-TEFb Complex and RNA Polymerase II Phosphorylation

Cyclin-dependent kinase 9 (CDK9) serves as the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which partners primarily with cyclin T subunits (T1, T2a, T2b) to form a heterodimeric regulatory unit essential for eukaryotic mRNA synthesis [2] [3] [5]. This complex governs a critical rate-limiting step in transcription: the transition of RNA polymerase II (Pol II) from promoter-proximal pausing into productive elongation. The molecular mechanism involves sequential phosphorylation events on the carboxy-terminal domain (CTD) of Pol II, which consists of tandem heptapeptide repeats (YSPTSPS). While CDK7 (within the TFIIH complex) initiates transcription by phosphorylating Ser5 residues, CDK9 specifically phosphorylates Ser2 of the CTD repeats [3] [4] [7]. This Ser2 phosphorylation serves dual functions:

  • Release of Paused Pol II: Phosphorylation of Ser2 neutralizes negative elongation factors (NELF) and DRB sensitivity-inducing factor (DSIF), thereby releasing Pol II from its paused state near gene promoters [3] [4].
  • Recruitment of RNA Processing Factors: The phosphorylated CTD (Ser2-P) acts as a docking platform for factors essential for mRNA capping, splicing, and polyadenylation, coupling transcription elongation with RNA maturation [3] [5].

CDK9 activity is tightly regulated through association with the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex. This complex, comprising the 7SK non-coding RNA, HEXIM1/2, LARP7, and MePCE, sequesters CDK9/Cyclin T in an inactive state. Signal-dependent release of P-TEFb from 7SK snRNP allows its recruitment to chromatin via factors like BRD4, enabling rapid transcriptional activation in response to cellular stimuli [3] [5] [7]. Two isoforms of CDK9 exist – the predominant 42 kDa (CDK942) localized in the nucleoplasm and a minor 55 kDa isoform (CDK955) found primarily in the nucleolus – although CDK942 is the primary isoform involved in global transcriptional regulation [5] [9].

Table 1: Core Components of the P-TEFb Complex and Regulatory Machinery

ComponentRole/FunctionKey Interactions
CDK9Catalytic serine/threonine kinase subunit; Phosphorylates Pol II CTD (Ser2), NELF, DSIF.Binds Cyclin T; Phosphorylated on T-loop (T186); Targeted by 7SK snRNP/HEXIM.
Cyclin T (T1, T2a, T2b)Regulatory subunit; Essential for CDK9 kinase activity and substrate recognition; Mediates complex recruitment.Binds CDK9; Interacts with BRD4, HIV Tat/TAR; Contains cyclin box domain.
7SK snRNPInactive reservoir complex; Sequesters P-TEFb.Core: 7SK RNA, HEXIM1/2 (dimerizes upon RNA binding), LARP7, MePCE (RNA capping).
BRD4Transcriptional co-activator; Recruits active P-TEFb to chromatin, especially to super-enhancers.Binds acetylated histones; Binds Cyclin T; Competes with HEXIM for P-TEFb binding.

Transcriptional Addiction in Oncogenesis: MYC, MCL-1, and BCL-2 as CDK9-Dependent Oncoproteins

Cancer cells frequently exhibit "transcriptional addiction," a dependency on the continuous, high-level expression of specific oncoproteins that maintain their malignant phenotype – including uncontrolled proliferation, evasion of apoptosis, and metastasis. A hallmark of this addiction is the reliance on short-lived oncoproteins whose mRNAs and proteins have inherently rapid turnover rates. CDK9, as the master regulator of transcriptional elongation, plays a pivotal role in sustaining the elevated expression of these critical survival factors [3] [5] [6].

Key CDK9-dependent oncoproteins include:

  • MYC: A master transcription factor governing numerous cellular processes, including cell cycle progression, metabolism, ribosome biogenesis, and differentiation. MYC mRNA exhibits a short half-life, and the MYC protein itself is rapidly degraded. Cancer cells, particularly those with MYC amplifications or translocations (e.g., Burkitt lymphoma), require constant CDK9 activity to maintain high MYC transcription and prevent rapid MYC protein depletion. CDK9 inhibition leads to a rapid decline in MYC mRNA and protein levels, disrupting MYC-driven transcriptional programs [6] [10].
  • MCL-1 (Myeloid Cell Leukemia 1): A potent anti-apoptotic member of the BCL-2 family. MCL-1 mRNA and protein are extremely short-lived. Many cancers (e.g., multiple myeloma, leukemia, lymphoma, lung cancer) overexpress MCL-1 to evade programmed cell death. These cancers are exquisitely sensitive to CDK9 inhibition because it causes a swift and profound downregulation of MCL-1 protein, triggering intrinsic apoptosis [4] [5] [6].
  • BCL-2 (B-cell lymphoma 2): While generally more stable than MCL-1, BCL-2 is another crucial anti-apoptotic protein overexpressed in various hematological malignancies (e.g., chronic lymphocytic leukemia - CLL, follicular lymphoma). CDK9 activity contributes to BCL-2 transcription, and its inhibition can lower BCL-2 levels, particularly in contexts where the cancer cell relies on its continuous expression [5] [6] [8].

The dependency on CDK9 for maintaining these oncoprotein levels creates a profound therapeutic vulnerability. Pharmacological inhibition of CDK9 kinase activity results in the rapid downregulation of these critical survival factors, often within hours, leading to cancer cell death via apoptosis. This effect is particularly potent in cancers driven by oncogenic transcription factors or those reliant on specific anti-apoptotic proteins like MCL-1 [4] [6] [10].

Table 2: Key CDK9-Dependent Oncoproteins in Transcriptional Addiction

OncoproteinPrimary FunctionmRNA Half-LifeProtein Half-LifeConsequence of CDK9 InhibitionRelevant Cancer Types
MYCMaster transcription factor; Regulates cell growth, proliferation, metabolism, ribosome biogenesis.Very ShortVery Short (~30 min)Rapid decline in MYC mRNA & protein; Collapse of MYC-dependent transcriptional programs; Growth arrest, apoptosis.Lymphomas (esp. Burkitt), Neuroblastoma, Small Cell Lung Cancer, Breast Cancer, MYC-amplified cancers.
MCL-1Potent anti-apoptotic BCL-2 family protein.ShortVery Short (<1 hour)Profound and rapid protein depletion; Loss of mitochondrial membrane potential; Activation of intrinsic apoptosis.Multiple Myeloma, Acute Myeloid Leukemia, Lymphomas, Lung Adenocarcinoma.
BCL-2Anti-apoptotic BCL-2 family protein.ModerateLongVariable reduction; Can contribute to apoptosis, especially in combination with other agents.Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma.
BCL-xLAnti-apoptotic BCL-2 family protein.ModerateLongVariable reduction; Can contribute to apoptosis.Various solid and hematologic malignancies.
Cyclin D1Regulates G1/S cell cycle transition.ShortShortReduction contributes to cell cycle arrest.Mantle Cell Lymphoma, Breast Cancer.

Rationale for CDK9 Targeting in Oncology: Dysregulation in Hematological and Solid Malignancies

The compelling rationale for targeting CDK9 in cancer stems from two converging lines of evidence: frequent dysregulation of CDK9/P-TEFb in diverse malignancies and the transcriptional addiction of cancer cells to CDK9-dependent oncoproteins.

Dysregulation of CDK9 Pathway: CDK9 and/or its cyclin partners (especially Cyclin T1) are frequently overexpressed or exhibit enhanced activity in a wide spectrum of cancers compared to normal tissues. This dysregulation can occur through various mechanisms:

  • Gene Amplification/Overexpression: Increased copy number or transcriptional upregulation of CDK9 or CCNT1 (Cyclin T1) genes [5] [6].
  • Altered Regulation: Dysfunction of the 7SK snRNP complex, leading to increased levels of active P-TEFb [3] [5].
  • Oncogenic Signaling: Hyperactivation of upstream signaling pathways (e.g., MAPK, PI3K/AKT) can lead to increased CDK9 activity or recruitment [5] [8].
  • Viral Oncogenesis: In virus-associated cancers (e.g., Kaposi's sarcoma-associated herpesvirus - KSHV, Human T-cell leukemia virus - HTLV-1), viral proteins often hijack P-TEFb to drive expression of viral and host oncogenes [5] [7].

Clinically, elevated CDK9 expression or activity is often associated with advanced disease stage, resistance to conventional therapies, and poor patient prognosis across multiple cancer types [5] [6] [8].

Therapeutic Rationale Based on Transcriptional Addiction: As detailed in section 1.2, the reliance of cancer cells on continuous CDK9 activity to maintain high levels of short-lived pro-survival and pro-proliferation proteins like MYC and MCL-1 creates a selective therapeutic window. Pharmacological inhibition of CDK9 offers a strategy to simultaneously downregulate multiple critical oncogenic drivers, disrupting cancer cell viability and survival mechanisms [4] [5] [6].

This rationale is strongly supported by preclinical evidence:

  • CDK9 inhibition induces rapid apoptosis in models of acute myeloid leukemia (AML), multiple myeloma, and MYC-driven lymphomas, correlating with MCL-1 and MYC downregulation [4] [6] [8].
  • Solid tumors, including various sarcomas (rhabdomyosarcoma, synovial sarcoma, osteosarcoma, Ewing sarcoma, chordoma), small cell lung cancer (SCLC), and breast cancer, show sensitivity to CDK9 inhibitors, linked to depletion of MCL-1, MYC, and other survival factors [5] [6] [10].
  • Emerging strategies like PROTAC-mediated CDK9 degradation (e.g., KB-0742, KI-CDK9d-32) demonstrate enhanced efficacy compared to catalytic inhibitors in some models. Degraders remove the entire CDK9 protein, potentially overcoming resistance mechanisms associated with catalytic inhibition and more effectively disrupting non-catalytic scaffolding functions of CDK9 within transcriptional complexes. Crucially, degradation prevents the compensatory feedback increase in MYC transcription observed with some catalytic inhibitors, leading to more profound and sustained MYC suppression and disruption of MYC-dependent processes like nucleolar homeostasis [10].

Table 3: CDK9 Dysregulation and Therapeutic Potential in Selected Malignancies

Cancer Type/GroupEvidence of CDK9/P-TEFb DysregulationKey CDK9-Dependent OncoproteinsPreclinical/Therapeutic Evidence
Hematologic Malignancies
Acute Myeloid Leukemia (AML)Overexpression of CDK9/Cyclin T1; Enhanced P-TEFb activity.MCL-1, MYC, BCL-2Sensitivity to CDK9 inhibitors (e.g., Flavopiridol, Dinaciclib - clinical trials); Apoptosis linked to MCL-1 depletion.
Multiple Myeloma (MM)High reliance on MCL-1 for survival.MCL-1 (primary), MYCHigh sensitivity to CDK9 inhibition; Profound MCL-1 downregulation is a major mechanism of action.
Lymphomas (e.g., DLBCL, Burkitt, MCL)Overexpression; MYC translocations/amplifications; BCL-2 translocations.MYC, MCL-1, BCL-2, Cyclin D1MYC-driven lymphomas highly sensitive; Inhibitors downregulate MYC, MCL-1, Cyclin D1; Synergy with BCL-2 inhibitors (Venetoclax) in some models.
Solid Tumors
Sarcomas (RMS, SS, OS, ES, Chordoma)Overexpression correlated with poor prognosis; Oncogenic fusion proteins may exploit P-TEFb.MYC, MCL-1CDK9 inhibition reduces proliferation, induces apoptosis in vitro and in vivo; Downregulation of MYC and MCL-1. [6]
Small Cell Lung Cancer (SCLC)High MYC expression; Amplification of MYC family genes.MYC (or MYCN, MYCL), MCL-1, BCL-2Sensitivity to CDK9 inhibition linked to MYC depletion; Synergy with BCL-2/BCL-xL inhibitors.
Breast Cancer (e.g., Triple Negative)Overexpression; Dependency on MYC/MCL-1.MYC, MCL-1Inhibitors show activity; Degraders show promise in overcoming compensatory mechanisms.
Virus-Associated Cancers
Kaposi's Sarcoma (KSHV)Viral FLICE inhibitory protein (vFLIP) constitutively activates CDK9; Viral cytokines exploit host P-TEFb.Viral genes, MYC, MCL-1, survivinCDK9 inhibition blocks viral gene expression and induces apoptosis.
Adult T-cell Leukemia (HTLV-1)Viral Tax protein hijacks P-TEFb.Viral genes, Host oncogenes (MYC, MCL-1)CDK9 inhibition blocks viral replication and proliferation.

The convergence of CDK9 pathway dysregulation and oncogenic transcriptional addiction provides a robust foundation for the development of CDK9 inhibitors and degraders like CDK9-IN-29. Targeting this axis offers a promising strategy to disrupt the expression of multiple critical cancer drivers simultaneously, particularly in malignancies dependent on short-lived oncoproteins like MYC and MCL-1. The emergence of selective degraders highlights ongoing efforts to overcome potential limitations of catalytic inhibition and achieve deeper and more durable therapeutic responses [1] [6] [10].

Properties

Product Name

Cdk9-IN-29

IUPAC Name

3,22-difluoro-N-(2-morpholin-4-ylethyl)-13,20-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,21,23-nonaene-11-carboxamide

Molecular Formula

C29H33F2N5O4

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C29H33F2N5O4/c30-23-8-5-20-17-26(23)40-14-4-2-1-3-13-39-25-18-21(34-29-33-19-24(31)27(20)35-29)6-7-22(25)28(37)32-9-10-36-11-15-38-16-12-36/h5-8,17-19H,1-4,9-16H2,(H,32,37)(H,33,34,35)

InChI Key

VZRBGAXSPYVRRB-UHFFFAOYSA-N

Canonical SMILES

C1CCCOC2=C(C=CC(=C2)NC3=NC=C(C(=N3)C4=CC(=C(C=C4)F)OCC1)F)C(=O)NCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.